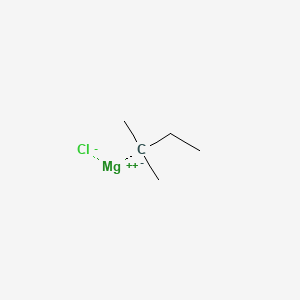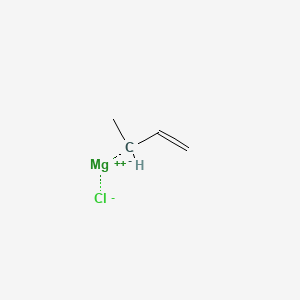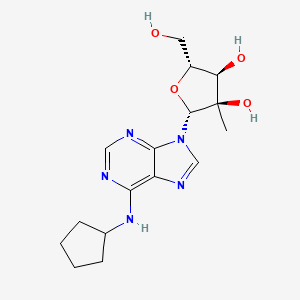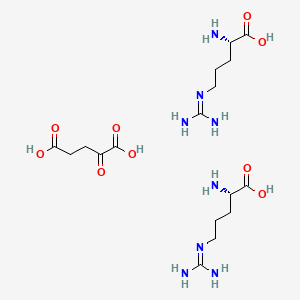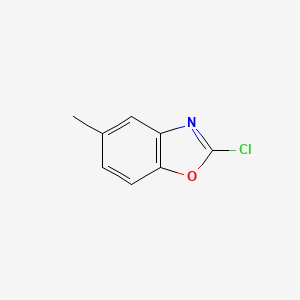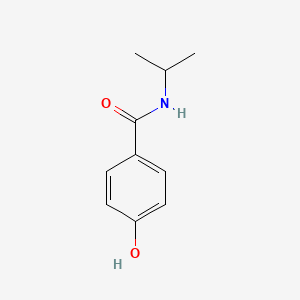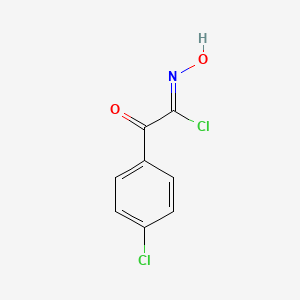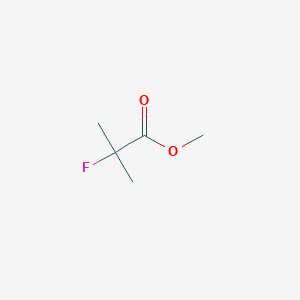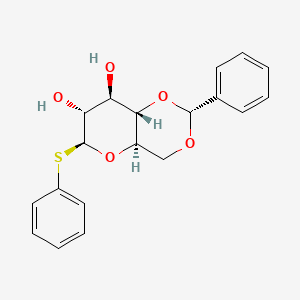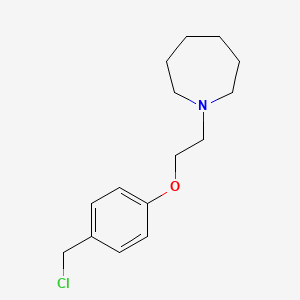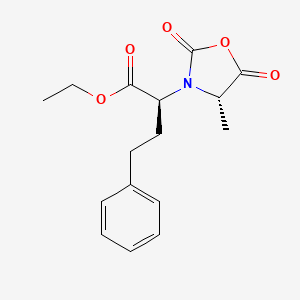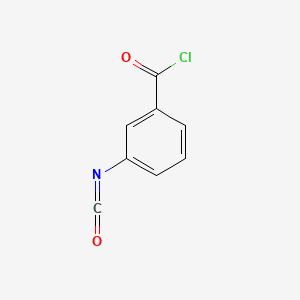
3-Isocyanatobenzoyl chloride
描述
3-Isocyanatobenzoyl chloride: is an organic compound with the molecular formula C₈H₄ClNO₂ . It is an aryl isocyanate, characterized by the presence of both an isocyanate group (-N=C=O) and a benzoyl chloride group (-COCl) attached to a benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
准备方法
Synthetic Routes and Reaction Conditions: 3-Isocyanatobenzoyl chloride can be synthesized through the reaction of 3-aminobenzoyl chloride with phosgene. The reaction typically occurs in the presence of a solvent such as 1,4-dioxane and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and distillation to obtain the compound in high purity .
化学反应分析
Types of Reactions:
Substitution Reactions: 3-Isocyanatobenzoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with this compound.
Solvents: Solvents like dichloromethane and tetrahydrofuran are often used to facilitate these reactions.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
科学研究应用
Chemistry: 3-Isocyanatobenzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of polymers and other materials with specific functional properties .
Biology and Medicine: In biological research, this compound is used to modify proteins and peptides, enabling the study of protein interactions and functions. It is also employed in the development of pharmaceuticals, where it serves as a building block for drug molecules .
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its reactivity makes it suitable for creating materials with enhanced durability and performance .
作用机制
The mechanism of action of 3-isocyanatobenzoyl chloride involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) reacts with nucleophilic groups such as amines and alcohols, leading to the formation of ureas and carbamates. This reactivity is utilized in various chemical synthesis processes to create complex molecules and materials .
相似化合物的比较
Benzoyl chloride: Lacks the isocyanate group and is less reactive in certain nucleophilic addition reactions.
Phenyl isocyanate: Contains only the isocyanate group without the benzoyl chloride functionality.
Uniqueness: 3-Isocyanatobenzoyl chloride is unique due to the presence of both the isocyanate and benzoyl chloride groups, which allows it to participate in a wider range of chemical reactions compared to its similar counterparts. This dual functionality makes it a versatile compound in synthetic chemistry .
属性
IUPAC Name |
3-isocyanatobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-8(12)6-2-1-3-7(4-6)10-5-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLVOWAHPPPNLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10410535 | |
| Record name | 3-Isocyanatobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10410535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5180-79-0 | |
| Record name | 3-Isocyanatobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5180-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isocyanatobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10410535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Isocyanatobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


